![molecular formula C9H6F3N3O2 B2725771 1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1779765-25-1](/img/structure/B2725771.png)
1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is an organic compound . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and also in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
Synthesis Analysis
The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent . During acylation, TEA is used as an acid-capturer, and trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .Molecular Structure Analysis
The molecular formula of this compound is C6H5F3N2O2 . The average mass is 194.111 Da and the monoisotopic mass is 194.030319 Da .Chemical Reactions Analysis
The compound is an important intermediate in the synthesis of various pesticides . It is also used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . The compound can undergo various reactions such as condensation, acylation, cyclization, and hydrolysis to form other compounds .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular formula of C6H5F3N2O2 and an average mass of 194.111 Da .Scientific Research Applications
Synthesis and Functionalization
Research into the synthesis and functionalization of pyrazole and pyridine derivatives has yielded significant insights. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide derivatives through reactions with various binucleophiles demonstrates the versatility of pyrazole-based compounds in synthetic chemistry. These reactions, characterized by good yields and the formation of structurally diverse products, are essential for developing new materials and pharmaceuticals (Yıldırım, Kandemirli, & Akçamur, 2005).
Computational Studies
Theoretical and computational studies have played a crucial role in understanding the chemical behavior of pyrazole derivatives. For example, investigations on the structure and vibrational spectra of certain pyrazolo[3,4-b]pyridine derivatives have provided valuable insights into the molecular dynamics and potential applications of these compounds in various industries. Such studies leverage techniques like density functional theory (DFT) to predict the stability and reactivity of novel compounds (Bahgat, Jasem, & El‐Emary, 2009).
Material Science Applications
In material science, the development of new pyrazolo[3,4-b]pyridine derivatives through condensation reactions showcases the potential of these compounds in creating advanced materials. These synthesis methods facilitate the preparation of N-fused heterocycles with promising applications in optoelectronics and pharmaceuticals due to their unique chemical properties (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Pharmaceutical Research
In the pharmaceutical domain, the exploration of pyrazole derivatives for their antimycobacterial activity represents a critical area of study. The synthesis and testing of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis highlight the potential of these compounds in developing new treatments for tuberculosis. Such research underscores the importance of chemical modifications in enhancing the biological activity of pyrazole-based compounds (Gezginci, Martin, & Franzblau, 1998).
Mechanism of Action
Target of Action
It is suggested that it could be used to prepare pyridinecarboxamide as an inhibitor of the hcv ns5b polymerase .
Mode of Action
It is suggested that it could be used to synthesize pyrazole-based carboxamides, which are known to inhibit the hcv ns5b polymerase . This suggests that the compound might interact with its targets by inhibiting their enzymatic activity.
Biochemical Pathways
Given its potential role as an inhibitor of the hcv ns5b polymerase , it might affect the replication of the Hepatitis C virus.
Result of Action
If it indeed acts as an inhibitor of the hcv ns5b polymerase , it might prevent the replication of the Hepatitis C virus at the molecular level.
properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-15-7-5(6(14-15)9(10,11)12)2-4(3-13-7)8(16)17/h2-3H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVMZKHGTGYNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)O)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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